molecular formula C17H19ClN4O3S B2428591 7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 303971-21-3

7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2428591
CAS RN: 303971-21-3
M. Wt: 394.87
InChI Key: HKDPAGVRMNZXRU-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-8-((2-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of New Derivatives : Research by Gobouri (2020) explored the synthesis of new derivatives including 6-purineselenyl and 1,3,4-thiadiazols, which incorporate the 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones structure. This highlights the compound's potential for creating novel chemical structures (Gobouri, 2020).

  • Receptor Affinity Research : Żmudzki et al. (2015) conducted a study focusing on derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, examining their affinity for serotonin receptors. This research underscores the compound's relevance in neuroscience and pharmacology (Żmudzki et al., 2015).

  • Thiadiazepino-Purine Ring Systems : Hesek and Rybár (1994) developed new thiadiazepino-purine ring systems starting from derivatives of 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This signifies the use of the compound in creating complex heterocyclic structures (Hesek & Rybár, 1994).

Chemical and Pharmacological Evaluations

  • Chemical Diversification Studies : Research by Chłoń-Rzepa et al. (2013) involved chemical diversification of purine-2,6-dione, indicating the compound's versatility in chemical modifications for potential therapeutic applications (Chłoń-Rzepa et al., 2013).

  • Mixed Ligand-Metal Complexes : Shaker's (2011) study synthesized mixed ligand-metal complexes using 1,3-dimethyl-7H-purine-2,6-dione, showcasing the compound's utility in inorganic chemistry and materials science (Shaker, 2011).

  • Purinedione Derivatives Synthesis : Ondrej et al. (1995) presented methods for synthesizing purinedione derivatives, further highlighting the compound's role in synthetic chemistry (Ondrej, Rybár, & Alföldi, 1995).

Additional Relevant Research

  • Antimicrobial Activity of Derivatives : Abdul-Reda and Abdul-Ameer (2018) explored the synthesis of new chalcone derivatives from 8-Chlorotheophylline, a related compound, and examined their antimicrobial activity. This indicates potential biological applications of related purine derivatives (Abdul-Reda & Abdul-Ameer, 2018).

  • Reactivity with Glycerol Epichlorohydrin : Kremzer et al. (1981) investigated the reactivity of related 8-aminothiophyllines with glycerol epichlorohydrin, contributing to the understanding of chemical reactions involving similar compounds (Kremzer, Strokin, Klyuev, & Buryak, 1981).

  • Impurity Characterization in Related Compounds : Desai, Patel, and Gabhe (2011) focused on identifying impurities in 8-chlorotheophylline, which shares a similar structural framework. Such studies are crucial in pharmaceutical quality control (Desai, Patel, & Gabhe, 2011).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-10(23)9-26-16-19-14-13(15(24)21(3)17(25)20(14)2)22(16)8-11-4-6-12(18)7-5-11/h4-7,10,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDPAGVRMNZXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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